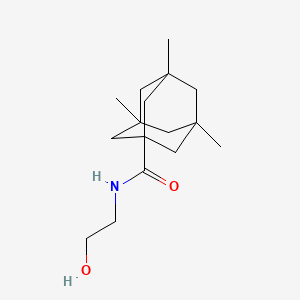
N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is characterized by its unique chemical structure, which includes a fluorine atom, a phenyl group, and an ethanediamide moiety.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to inhibit the activity of Akt and ERK, which are key signaling molecules involved in cell survival and proliferation. Additionally, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been found to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, reduction of oxidative stress and inflammation in the brain, and modulation of the immune system. N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to have a favorable safety profile, making it suitable for use in preclinical and clinical studies. However, one of the limitations of using N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide derivatives with improved solubility and bioavailability could be developed to enhance its efficacy as a therapeutic agent. Furthermore, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide could be studied in combination with other drugs or therapies to determine its potential synergistic effects. Overall, the potential of N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide as a therapeutic agent warrants further investigation and could have significant implications for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide involves the reaction between 4-fluoroaniline and 2-hydroxy-2-phenylacetic acid, followed by the addition of ethylenediamine and subsequent purification. This method has been optimized to produce high yields of N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide with excellent purity, making it suitable for various research applications.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Furthermore, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)ethanediamide has been shown to modulate the immune system by enhancing the activity of natural killer cells and reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-12-6-8-13(9-7-12)19-16(22)15(21)18-10-14(20)11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDKESZCIDANEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5087295.png)
![1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride](/img/structure/B5087296.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5087303.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5087304.png)
![diethyl 2-[(3,5-dinitrobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5087310.png)
![3-phenoxy-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5087331.png)
![N-(4-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5087332.png)
![1-(4-ethoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5087344.png)


![5-{2-cyano-3-[(4-ethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5087355.png)
![3-(4-tert-butylphenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5087359.png)